6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H16F3NO3S and its molecular weight is 443.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists: Research on compounds similar to the specified chemical, focusing on their metabolism and the identification of suitable targets for toxicological screenings. This study emphasizes the importance of metabolic pathways in understanding the biological effects of synthetic compounds (Richter et al., 2022).
- Synthesis of New Quinoxalines: The development of new quinoxalines, including those with fluorine substitutions, showcasing the versatility of this scaffold in drug discovery and highlighting the potential utility of similar structures in pharmaceutical applications (Didenko et al., 2015).
Chemical Properties and Applications
- Facile Entry to Pharmaceutically Important Compounds: A study demonstrating the efficient synthesis of difluoromethylated quinoxalines, indicating the relevance of fluorination in enhancing the pharmacological profile of bioactive molecules (Fu et al., 2022).
- Intramolecular Substitution for Fluorinated Derivatives: Research on the synthesis of fluorinated isoquinolines and quinolines, which underscores the synthetic utility of fluorine in creating molecules with potential therapeutic value (Ichikawa et al., 2006).
Anticancer Activity
- Anticancer Activity of Synthetic Makaluvamine Analogues: A detailed study on the structure-activity relationships of makaluvamine analogues, highlighting the significance of chemical modifications, including fluorination, in enhancing anticancer activity (Wang et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as derivatizing reagents for amino compounds .
Mode of Action
The compound reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . This interaction results in a drastic enhancement of the fluorescence intensity .
Biochemical Pathways
The compound’s ability to react with amino compounds suggests it may interact with biochemical pathways involving these compounds .
Pharmacokinetics
The compound’s strong fluorescent derivatives suggest it may have high photo-and thermo-stabilities , which could impact its bioavailability.
Result of Action
The compound’s interaction with amino compounds results in the formation of strong fluorescent derivatives . These derivatives have 12–159 times higher fluorescence quantum efficiencies than the compound itself in aqueous and polar organic media .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of amino compounds and the type of media (aqueous or polar organic) in which the reaction occurs . The compound’s high photo-and thermo-stabilities suggest it may be stable under a variety of environmental conditions .
Properties
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-2-8-17(9-3-14)31(29,30)22-13-27(12-15-4-6-16(24)7-5-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTWLDCXXDKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.